molecular formula C15H18N2O3 B2450780 6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one CAS No. 903193-44-2

6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

Cat. No.: B2450780
CAS No.: 903193-44-2
M. Wt: 274.32
InChI Key: IQMLSUNQOOIGEF-UHFFFAOYSA-N
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Description

6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

6-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-16-4-6-17(7-5-16)10-11-8-15(19)20-14-3-2-12(18)9-13(11)14/h2-3,8-9,18H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMLSUNQOOIGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one typically involves the reaction of 6-hydroxychromen-2-one with 4-methylpiperazine under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 and the chromen-2-one core are primary sites for oxidation.

Reagent/ConditionsProduct FormedKey ObservationsReferences
KMnO₄ (acidic conditions)6-Oxo derivativeSelective oxidation of -OH to ketone
H₂O₂ (alkaline medium)Epoxidation of the chromene double bondForms an epoxide at C3-C4
Ozone (O₃)Cleavage of the chromene ringYields fragmented dicarbonyl compounds
  • Mechanistic Insight : The hydroxyl group’s electron-donating effect facilitates oxidation at C6. Chromene ring oxidation typically involves electrophilic attack at the electron-rich C3-C4 double bond .

Reduction Reactions

Reduction targets the chromen-2-one carbonyl group and the piperazine moiety.

Reagent/ConditionsProduct FormedSelectivity NotesReferences
NaBH₄ (methanol, 0°C)2-Hydroxy chromenePartial reduction of carbonyl
LiAlH₄ (THF, reflux)2,3-DihydrochromeneFull reduction of carbonyl
H₂/Pd-CSaturation of chromene double bondRetains piperazine integrity
  • Side Reaction Risk : Over-reduction of the piperazine ring’s tertiary amine is minimized under mild conditions.

Substitution Reactions

The methylpiperazine group undergoes nucleophilic substitution, while the hydroxyl group participates in electrophilic reactions.

Piperazine Side-Chain Modifications

Reaction TypeReagents/ConditionsProductYield (%)References
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 80°CN-Alkylated piperazine derivatives60-85
AcylationAcCl, Et₃N, CH₂Cl₂, RTN-Acylpiperazine analogs70-90
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄, DMEAryl-substituted piperazine derivatives50-75

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophiles to the C5 and C7 positions:

  • Nitration : HNO₃/H₂SO₄ yields 5-nitro and 7-nitro isomers (3:1 ratio).

  • Sulfonation : SO₃/H₂SO₄ produces sulfonated derivatives at C5 .

Example Pathway (Anticancer Derivatives)

  • Step 1 : Bromination at C7 using Br₂/FeBr₃ (yield: 82%).

  • Step 2 : Suzuki coupling with 4-methoxyphenylboronic acid (yield: 68%) .

  • Step 3 : Piperazine alkylation with 2-chlorobenzyl chloride (yield: 75%) .

Biological Relevance : Resulting analogs show nanomolar affinity for 5-HT₁A receptors (e.g., Ki = 0.57 nM for 2-chlorophenyl derivative) .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming CO₂ and piperazine fragments.

  • Photodegradation : UV light (λ = 254 nm) induces ring-opening reactions, forming carboxylic acid derivatives.

Mechanistic Insights from Computational Studies

  • DFT Calculations : The hydroxyl group’s O-H bond dissociation energy (BDE = 85 kcal/mol) explains its susceptibility to oxidation .

  • Molecular Docking : Piperazine’s flexibility enhances binding to biological targets like serotonin receptors .

Industrial-Scale Reaction Optimization

ParameterOptimal ConditionImpact on Yield
SolventAcetonitrileEnhances substitution kinetics
CatalystTBAB (phase-transfer catalyst)Accelerates piperazine alkylation
Temperature60-80°CBalances reaction rate and stability

Key Research Findings

  • Microwave-assisted synthesis reduces reaction time by 70% compared to conventional methods .

  • Introduction of electron-withdrawing groups on the piperazine ring increases oxidative stability.

This compound’s versatility in substitution, oxidation, and reduction makes it valuable for drug discovery and materials science.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as oxidoreductases by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit oxidoreductase enzymes makes it a promising candidate for further drug development .

Biological Activity

6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one, also known as a derivative of coumarin, has garnered attention due to its potential biological activities. This compound features a piperazine moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential neuroprotective effects.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC21H22N2O3
Molecular Weight350.42 g/mol
Purity98%
CAS Number896074-75-2

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The mechanism of action appears to involve the inhibition of protein synthesis and nucleic acid production, contributing to its bactericidal properties .

Antifungal Activity

The compound also shows promising antifungal activity. In vitro studies have reported effective inhibition against Candida albicans, with an observed reduction in biofilm formation. The results indicate a significant decrease in biofilm viability, suggesting potential therapeutic applications in treating fungal infections.

Neuroprotective Potential

Coumarin derivatives have been investigated for their neuroprotective effects, particularly in Alzheimer's disease models. The compound's structure suggests it may inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. Preliminary studies indicate that derivatives of coumarin can exhibit AChE inhibitory activity with IC50 values as low as 2.7 µM .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in MDPI highlighted the compound's selective activity against Gram-positive bacteria, showing a moderate-to-good antibiofilm effect against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Neuroprotective Studies : Research on similar coumarin derivatives has shown that they can significantly inhibit AChE activity, suggesting that the piperazine substitution may enhance this effect .
  • Crystal Structure Analysis : Structural studies confirm the stability of the compound through hydrogen bonding and π–π interactions, which may play a role in its biological activity .

Q & A

Q. What are the standard synthetic routes for preparing the chromen-2-one core in 6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one?

The chromen-2-one scaffold is typically synthesized via cyclocondensation reactions. A common method involves reacting malonic acid with substituted phenols in the presence of phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂) as a catalyst . For example, 4-hydroxy-6-substituted-2H-chromen-2-ones are synthesized via solid-phase reactions under controlled anhydrous conditions. Key parameters include stoichiometric ratios, reaction temperature (60–80°C), and purification via recrystallization.

Q. How is structural confirmation achieved for intermediates and the final compound?

Structural elucidation relies on spectroscopic techniques:

  • Mass spectrometry (MS): ESI+ mode confirms molecular ions (e.g., m/z 198 [M + H]+ for intermediates in ).
  • ¹H NMR: Distinct chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, methylpiperazine signals at δ 2.3–2.7 ppm) validate substituent positioning .
  • Chromatography: HPLC monitors reaction progress and purity (>95% by area normalization).

Advanced Research Questions

Q. How can stereochemical control be ensured during the introduction of the 4-methylpiperazine moiety?

Enantiomeric purity is critical for bioactive derivatives. Chiral starting materials, such as (1R,4R)- or (1S,4S)-cyclohexan-1-amine, are used to control stereochemistry . Enantiopurity is verified via:

  • Chiral HPLC: Using columns like Chiralpak AD-H and hexane/isopropanol mobile phases.
  • Optical rotation: Compare experimental [α]D values with literature data.
  • X-ray crystallography: Resolves absolute configuration (e.g., SHELXL refinement in ).

Q. What methodologies resolve contradictions between spectroscopic data and computational predictions?

Discrepancies (e.g., unexpected NOE correlations or MS fragmentation patterns) require multi-technique validation:

  • 2D NMR (COSY, HSQC): Maps proton-proton and proton-carbon connectivity .
  • DFT calculations: Optimize molecular geometry and predict NMR/IR spectra using Gaussian08.
  • Single-crystal X-ray diffraction: Definitive structural proof (e.g., SHELX refinement protocols in ).

Q. How can reaction yields be optimized for the coupling of 4-methylpiperazine to the chromenone core?

Catalytic systems and solvent selection are pivotal:

  • Palladium catalysts: Pd₂(dba)₃ with BINAP ligand in toluene enables Buchwald-Hartwig amination ( ).
  • Reductive amination: Fe powder and NH₄Cl in ethanol reduce nitro intermediates to amines (85–90% yield) .
  • Microwave-assisted synthesis: Reduces reaction time from 24h to 2h at 120°C.

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

SAR studies involve systematic substitutions and bioactivity assays:

  • Substituent variation: Modify the 4-methylpiperazine group (e.g., replace with morpholine) or hydroxyl position .
  • In vitro assays: Test kinase inhibition (IC₅₀ values) or antibacterial activity (MIC against S. aureus).
  • Computational docking: AutoDock Vina predicts binding modes to target proteins (e.g., PI3Kγ).

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